2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a thiophene ring attached via an ethenesulfonyl group.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-(thiophen-3-yl)ethenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Analyse Chemischer Reaktionen
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-benzamide: This compound has a similar structure but with a different substituent on the thiophene ring.
2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: This compound features a benzodioxin ring instead of a thiophene ring.
N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide: This compound has a nitro group on the benzene ring, which can alter its chemical and biological properties.
Eigenschaften
CAS-Nummer |
918635-19-5 |
---|---|
Molekularformel |
C13H9Cl2NO3S2 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-(2-thiophen-3-ylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-10-1-2-11(12(15)7-10)13(17)16-21(18,19)6-4-9-3-5-20-8-9/h1-8H,(H,16,17) |
InChI-Schlüssel |
RVYIQMUHCLUKMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.